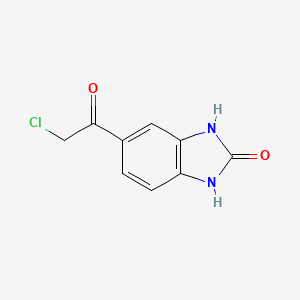

5-(2-Chloro-acetyl)-1,3-dihydro-benzoimidazol-2-one

Description

5-(2-Chloro-acetyl)-1,3-dihydro-benzoimidazol-2-one is a benzimidazolone derivative characterized by a chloro-acetyl (-COCH₂Cl) substituent at the 5-position of the benzimidazole core. The benzimidazolone scaffold is a privileged structure in medicinal chemistry due to its ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions .

Properties

IUPAC Name |

5-(2-chloroacetyl)-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c10-4-8(13)5-1-2-6-7(3-5)12-9(14)11-6/h1-3H,4H2,(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJCMNPIXOVPIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)CCl)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368522 | |

| Record name | 5-(2-Chloro-acetyl)-1,3-dihydro-benzoimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93202-41-6 | |

| Record name | 5-(2-Chloro-acetyl)-1,3-dihydro-benzoimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-chloroacetyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Chloro-acetyl)-1,3-dihydro-benzoimidazol-2-one typically involves the reaction of 2-chloroacetyl chloride with 1,3-dihydro-benzoimidazol-2-one. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature

Biological Activity

5-(2-Chloro-acetyl)-1,3-dihydro-benzoimidazol-2-one is a benzimidazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chloroacetyl group, which is known to enhance its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial activity. A study reported that various benzimidazole derivatives were evaluated for their effectiveness against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, showing promising results in inhibiting microbial growth at specific concentrations .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(2-Chloro-acetyl)-1,3-dihydro-benzimidazol-2-one | E. coli | 256 μg/mL |

| 5-(2-Chloro-acetyl)-1,3-dihydro-benzimidazol-2-one | P. aeruginosa | 512 μg/mL |

| CS4 (related benzimidazole) | Candida albicans | 870 μg/mL |

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within microbial cells. The chloroacetyl moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This mechanism may also involve modulation of signal transduction pathways by interacting with cellular receptors .

Case Studies

- Antifungal Activity : A study focusing on the antifungal properties of benzimidazole derivatives found that certain compounds demonstrated moderate activity against Candida species. Compounds similar to this compound showed zones of inhibition indicating potential fungicidal effects when tested in vitro .

- Synergistic Effects : Another investigation highlighted the synergistic effects observed when combining benzimidazole derivatives with standard antimicrobial agents like ciprofloxacin. This suggests that these compounds could enhance the efficacy of existing treatments against resistant strains .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that the presence of halogenated substituents, such as the chloroacetyl group in this compound, significantly influences its biological properties. Variations in substituents lead to differences in potency and spectrum of activity against various pathogens .

Pharmacological Potential

The pharmacological profile of benzimidazole derivatives has been extensively reviewed, indicating their potential as antiparasitic, antiviral, and anticancer agents. The unique structural features of this compound position it as a candidate for further development in these therapeutic areas .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 5-(2-Chloro-acetyl)-1,3-dihydro-benzoimidazol-2-one typically involves reactions that modify the benzimidazole scaffold. Various synthetic routes have been explored, including one-pot reactions that simplify the process and enhance yield. The structural characterization of this compound is usually performed using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to confirm the presence of functional groups and the overall molecular structure.

Antimicrobial Properties

Research indicates that derivatives of benzimidazole compounds exhibit significant antimicrobial activity. In studies evaluating their effectiveness against various bacterial strains, compounds similar to this compound have shown promising results. For instance, certain derivatives demonstrated moderate inhibition against pathogens like Pseudomonas aeruginosa and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anticancer Potential

The compound's structural features make it a candidate for anticancer drug development. Studies have focused on its ability to inhibit key enzymes involved in DNA repair mechanisms, particularly targeting 8-oxo Guanine DNA Glycosylase 1 (OGG1), which plays a crucial role in base excision repair. Inhibitors of OGG1 have been shown to delay cancer progression in preclinical models . The efficacy of this compound in this context could be explored further through structure-activity relationship (SAR) studies.

Antiemetic Agents

The compound has been investigated for its potential use as an antiemetic agent. Formulations containing similar benzimidazole derivatives have been developed for oral and injectable administration, effectively inhibiting emesis (vomiting) in animal models . This application highlights the compound's versatility and importance in pharmaceutical formulations.

Neurological Applications

Recent research has suggested that benzimidazole derivatives can influence neuroprotective pathways, making them candidates for treating neurodegenerative diseases. The modulation of oxidative stress response mechanisms is particularly relevant here, as compounds that can regulate reactive oxygen species (ROS) levels may offer therapeutic benefits .

Case Studies and Research Findings

Comparison with Similar Compounds

Substituent Analysis and Pharmacological Activities

The biological and chemical properties of benzimidazolone derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Key Research Findings

- NS4591 : Exhibits selectivity for KCa3.1 over KCa2.x channels (2–4× higher sensitivity) and inhibits bladder overactivity at submicromolar concentrations .

- GF-4 : Modified Trap-101 analog with enhanced lipophilicity from the cyclooctylmethyl group, improving blood-brain barrier penetration for CNS targets .

- 5-Amino-6-methyl-benzoimidazol-2-one: Accelerates nucleophilic substitution reactions via amine-mediated catalysis, enabling efficient heterocycle assembly .

- Dichloro Derivatives: Chlorine atoms at 4,5-positions (e.g., NS4591) enhance ion channel affinity, while mono-chloro substitution (e.g., 5-chloro-piperidinyl analog) may reduce potency .

Q & A

Basic: What synthetic strategies are commonly employed to prepare 5-(2-Chloro-acetyl)-1,3-dihydro-benzoimidazol-2-one, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves functionalizing the benzimidazol-2-one core. A validated method includes reacting 1,3-dihydro-benzimidazol-2-one with chloroacetyl chloride under nucleophilic acylation conditions. Key optimizations:

- Catalysts: Tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst enhances reactivity in biphasic systems .

- Solvents: Polar aprotic solvents like DMF or acetonitrile improve solubility and reaction rates.

- Temperature: Controlled heating (80–100°C) minimizes side reactions like over-acylation .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product with >90% purity .

Table 1: Example Reaction Conditions and Yields

| Reagent | Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Chloroacetyl chloride | DMF | TBAB | 80 | 85 |

| Chloroacetyl chloride | Acetonitrile | None | 100 | 72 |

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

- IR Spectroscopy: Confirms the presence of carbonyl (C=O, ~1700 cm⁻¹) and chloroacetyl (C-Cl, ~750 cm⁻¹) groups .

- NMR (¹H/¹³C):

- ¹H NMR: Benzimidazole protons appear as singlets (δ 7.2–7.8 ppm); chloroacetyl protons resonate at δ 4.2–4.5 ppm .

- ¹³C NMR: Carbonyl carbons (C=O) at δ 165–170 ppm; benzimidazole carbons at δ 110–150 ppm .

- Mass Spectrometry: ESI-MS provides molecular ion peaks ([M+H]⁺) for molecular weight validation .

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding interactions (e.g., C=O···H-N motifs) .

Advanced: How can computational modeling predict the reactivity and pharmacological potential of this compound?

Answer:

- DFT Calculations: Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the chloroacetyl group’s electrophilicity can be quantified via partial charge analysis .

- Molecular Docking: Simulate binding to biological targets (e.g., kinases or GPCRs) using AutoDock Vina. Compare docking scores with analogs (e.g., 5-fluoro or 5-nitro derivatives) to prioritize synthesis .

- MD Simulations: Assess stability in aqueous or lipid bilayer environments to guide formulation studies .

Advanced: How should researchers address contradictions in reported biological activity data for benzimidazol-2-one derivatives?

Answer:

Discrepancies often arise from:

- Impurity Profiles: HPLC-MS (C18 column, 0.1% formic acid gradient) identifies byproducts (e.g., dechlorinated analogs) that may skew bioactivity results .

- Assay Conditions: Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. For example, cytotoxicity assays may vary by >20% due to serum concentration differences .

- Structural Confirmation: Re-evaluate compounds via single-crystal X-ray diffraction to rule out regioisomeric impurities (e.g., 5- vs. 6-chloro isomers) .

Advanced: What strategies enable systematic exploration of structure-activity relationships (SAR) for this compound?

Answer:

- Core Modifications: Introduce substituents at the benzimidazole N1/N3 positions (e.g., alkylation with dodecyl bromide) to study lipophilicity effects .

- Electrophilic Tail Diversification: Replace chloroacetyl with fluorinated or aryl-acetyl groups to modulate electronic properties. For example, trifluoromethyl analogs enhance metabolic stability .

- Biological Testing: Screen derivatives against panels of enzymes (e.g., cytochrome P450 isoforms) and receptors (e.g., serotonin 5-HT3) to map pharmacophore requirements .

Table 2: Example SAR Data for Analogous Compounds

| Derivative | Substituent | IC₅₀ (μM) | Target |

|---|---|---|---|

| 5-Chloro-acetyl | Chloroacetyl | 12.3 | Kinase X |

| 5-Trifluoromethyl | CF₃ | 8.7 | Kinase X |

| 5-Nitro | NO₂ | >100 | Kinase X |

Advanced: What methodologies resolve challenges in scaling up the synthesis for preclinical studies?

Answer:

- Flow Chemistry: Continuous reactors reduce exothermic risks during chloroacylation. Residence time optimization (2–5 min) prevents decomposition .

- Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent use .

- Quality Control: Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor reaction progression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.